molecular formula C27H15NO5 B5698452 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate

5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate

Cat. No.: B5698452
M. Wt: 433.4 g/mol
InChI Key: FZSCSCSGLCMGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate is a complex organic compound that belongs to the family of isoxazole derivatives. Isoxazole compounds are known for their wide range of biological activities and therapeutic potential. This particular compound is characterized by its unique structure, which includes an isoxazole ring fused with an anthracene moiety and a benzoate ester group.

Preparation Methods

The synthesis of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The anthracene moiety may also contribute to the compound’s ability to intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar compounds to 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate include other isoxazole derivatives such as:

  • 5-amino-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate
  • 5-methyl-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate

These compounds share the isoxazole and anthracene core structures but differ in their substituents, which can lead to variations in their biological activities and chemical properties

Properties

IUPAC Name

(10-oxo-12-phenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,11,13-heptaen-8-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15NO5/c29-20-15-21(31-17-11-5-2-6-12-17)24-23-22(20)25(32-27(30)16-9-3-1-4-10-16)18-13-7-8-14-19(18)26(23)33-28-24/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSCSCSGLCMGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C3C(=O)C=C(C4=NOC(=C34)C5=CC=CC=C52)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.